molecular formula C16H13ClN4O3 B382321 N-[2-(1H-benzimidazol-2-yl)ethyl]-4-chloro-3-nitrobenzamide CAS No. 301682-03-1

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-chloro-3-nitrobenzamide

Cat. No.: B382321
CAS No.: 301682-03-1
M. Wt: 344.75g/mol
InChI Key: GYWDNVCGQOXZBI-UHFFFAOYSA-N
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Description

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-chloro-3-nitrobenzamide is a carbonyl compound and an organohalogen compound.

Scientific Research Applications

Anticonvulsant Potential

  • Quality Control in Anticonvulsants: N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, a derivative related to the chemical structure of N-[2-(1H-benzimidazol-2-yl)ethyl]-4-chloro-3-nitrobenzamide, demonstrated high anticonvulsive activity. This led to the development of quality control methods for its standardization, including identification, impurity determination, and quantitative analysis using IR, UV, and NMR spectroscopy (Sych et al., 2018).

Anticancer Agents

  • Potential in Cancer Treatment: A study synthesized and evaluated 2-aryl-5(6)-nitro-1H-benzimidazole derivatives as potential anticancer agents. Among these, a compound with a similar structural profile showed significant activity against human neoplastic cell lines and induced apoptosis in a specific cell line, suggesting its potential as a potent anticancer agent (Romero-Castro et al., 2011).

Catalysis in Chemical Reactions

  • Catalyst for Chemical Reactions: Benzimidazole-functionalized metal complexes, related to the given compound, have been synthesized and characterized. These complexes have been used as efficient catalysts for Friedel–Crafts alkylations, demonstrating the compound's potential in facilitating significant chemical reactions (Huang et al., 2011).

Anthelmintic Activity

  • Use in Antihelminthic Drugs: Benzimidazole derivatives were synthesized and studied for their anthelmintic activity. These compounds showed good activity against specific worms, indicating the potential use of such derivatives in developing antihelminthic drugs (Tajane et al., 2021).

Inhibition of Cancer Cell Proliferation

  • Inhibiting Breast Cancer Cell Proliferation: A series of trisubstituted benzimidazole derivatives, structurally similar to the compound , were synthesized and evaluated. One such compound showed potent inhibitory effects on the proliferation of human breast cancer cells, suggesting a potential role in cancer treatment (Thimmegowda et al., 2008).

Antimicrobial Activity

  • Antimicrobial Properties: Synthesis and characterization of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives, structurally related to the compound, exhibited significant antimicrobial activity against various bacterial strains, highlighting their potential as antimicrobial agents (Salahuddin et al., 2017).

Properties

CAS No.

301682-03-1

Molecular Formula

C16H13ClN4O3

Molecular Weight

344.75g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-chloro-3-nitrobenzamide

InChI

InChI=1S/C16H13ClN4O3/c17-11-6-5-10(9-14(11)21(23)24)16(22)18-8-7-15-19-12-3-1-2-4-13(12)20-15/h1-6,9H,7-8H2,(H,18,22)(H,19,20)

InChI Key

GYWDNVCGQOXZBI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)CCNC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCNC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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